molecular formula C15H16N2OS B13355678 N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide

N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide

Cat. No.: B13355678
M. Wt: 272.4 g/mol
InChI Key: YJWOOQQNPWUWLN-UHFFFAOYSA-N
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Description

N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide is an organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a nicotinamide core substituted with a 2,5-dimethylphenyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dimethylaniline and 2-chloronicotinic acid.

    Formation of Intermediate: The 2,5-dimethylaniline is reacted with 2-chloronicotinic acid in the presence of a base such as potassium carbonate to form an intermediate.

    Thioether Formation: The intermediate is then treated with methylthiolating agents like methyl iodide in the presence of a base to introduce the methylthio group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-Dimethylphenyl)-2-(methylthio)benzamide: Similar structure but with a benzamide core instead of a nicotinamide core.

    N-(2,5-Dimethylphenyl)-2-(methylthio)pyridine: Similar structure but with a pyridine core.

Uniqueness

N-(2,5-Dimethylphenyl)-2-(methylthio)nicotinamide is unique due to its specific substitution pattern and the presence of both a nicotinamide core and a methylthio group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C15H16N2OS/c1-10-6-7-11(2)13(9-10)17-14(18)12-5-4-8-16-15(12)19-3/h4-9H,1-3H3,(H,17,18)

InChI Key

YJWOOQQNPWUWLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(N=CC=C2)SC

Origin of Product

United States

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